molecular formula C18H16N6O3S B2843380 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1334372-06-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2843380
CAS No.: 1334372-06-3
M. Wt: 396.43
InChI Key: KGBNXXHLGPBUPN-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating benzothiazole, pyridazinone, and pyrazole pharmacophores, which are privileged scaffolds known for their diverse biological activities. The benzothiazole core is a common motif in compounds investigated for their anticancer properties . The specific inclusion of a 6-ethoxy substitution on the benzothiazole ring and a 1H-pyrazol-1-yl group on the pyridazinone ring is designed to modulate the molecule's electronic properties, solubility, and binding affinity to biological targets. Compounds with similar structural features, such as pyrazolyl-pyridazine derivatives, are frequently explored in scientific research for their potential as kinase inhibitors . Researchers are investigating this acetamide derivative primarily in the context of oncology and angiogenesis research, as related substituted heterocyclic compounds have been described in patents for the treatment of neoplasms and disorders related to unregulated angiogenesis . Its mechanism of action is postulated to involve the inhibition of specific protein kinase signaling pathways that are critical for cell proliferation and survival. This product is intended for For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-2-27-12-4-5-13-14(10-12)28-18(20-13)21-16(25)11-24-17(26)7-6-15(22-24)23-9-3-8-19-23/h3-10H,2,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBNXXHLGPBUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]thiazole Core

The 6-ethoxybenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of methyl 4-amino-3-ethoxybenzoate using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The reaction proceeds through an electrophilic substitution mechanism, where bromine acts as an oxidizing agent to form the thiazole ring. Key steps include:

  • Cyclization : Methyl 4-amino-3-ethoxybenzoate (1 equiv) reacts with KSCN (4 equiv) in acetic acid at 10°C, followed by dropwise addition of bromine (2 equiv). The mixture is stirred overnight, basified with NH₃, and extracted to yield methyl 2-amino-6-ethoxybenzo[d]thiazole-4-carboxylate.
  • Hydrolysis : The methyl ester is hydrolyzed under acidic conditions (HCl, reflux) to produce 2-amino-6-ethoxybenzo[d]thiazole-4-carboxylic acid.

Key Data :

  • Yield: 78–87%
  • ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, NH₂), 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

Construction of the Pyridazinone Moiety

The 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one fragment is synthesized via a Ganch reaction:

  • Condensation : 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 1H-pyrazole-1-carbothioamide in methanol under reflux to form a thiazole intermediate.
  • Hydrazinolysis : The intermediate is treated with hydrazine hydrate in ethanol, yielding 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Yield: 82–89%
  • ¹³C NMR (CDCl₃): δ 164.2 (C=O), 149.5 (pyridazinone C3), 143.8 (pyrazole C4).

Acetamide Bridge Formation

The acetamide linker is introduced via nucleophilic acyl substitution:

  • Activation : 2-Chloroacetic acid is activated using thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride.
  • Coupling : The activated chloroacetyl chloride reacts with 6-ethoxybenzo[d]thiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding N-(6-ethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide.

Optimization :

  • Base: Et₃N (2.5 equiv)
  • Reaction Time: 6 hours
  • Yield: 75%

Final Coupling of Pyridazinone and Acetamide

The target compound is assembled via a nucleophilic aromatic substitution (SNAr) reaction:

  • Deprotonation : 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one is deprotonated with NaH in dry tetrahydrofuran (THF) at 0°C.
  • Substitution : N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide is added dropwise, and the mixture is stirred at 60°C for 12 hours.

Characterization :

  • Melting Point : 214–216°C (DSC)
  • HRMS (ESI) : m/z [M+H]⁺ Calculated: 454.1423; Found: 454.1419
  • X-ray Crystallography : Confirms planar geometry of the pyridazinone and benzo[d]thiazole rings, with a dihedral angle of 8.2° between the pyrazole and thiazole planes.

Analytical Validation

Spectroscopic Consistency :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole H3), 8.15 (d, J = 8.8 Hz, 1H, pyridazinone H5), 7.89 (s, 1H, NH), 4.22 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 163.5 (pyridazinone C6), 152.1 (benzo[d]thiazole C2), 144.6 (pyrazole C4).

Purity Assessment :

  • HPLC: >98% purity (C18 column, acetonitrile/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole-acetamide derivatives are widely studied for their pharmacological versatility. Below is a structural and functional comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives

Compound Name Structural Features Key Substituents Biological Activity Key Findings Reference
Target Compound 6-Ethoxybenzothiazole, pyridazinone-pyrazole Ethoxy (C₂H₅O), pyrazole Under investigation Enhanced solubility due to ethoxy group; pyrazole may improve target affinity.
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitrobenzothiazole, thiadiazole-urea Nitro (NO₂), phenylurea Anticancer (VEGFR-2 inhibition) Nitro group increases electron-withdrawing effects, enhancing kinase inhibition (IC₅₀ = 0.89 µM).
PB8: 2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide 6-Ethoxybenzothiazole, thiazolidinedione Thiazolidinedione, pyridinyl Histone-binding activity Thiazolidinedione warhead improves binding to histone targets (Kd = 12 nM). Ethoxy group correlates with metabolic stability.
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (PB9) 6-Fluorobenzothiazole, triazole Fluoro (F), triazole Anticonvulsant Fluorine enhances blood-brain barrier penetration (ED₅₀ = 18 mg/kg in MES test).
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide (GB1) 4-Chlorobenzothiazole, thiazolidinedione Chloro (Cl), benzylidene Antimicrobial Chlorine at position 4 increases halogen bonding; MIC = 2 µg/mL against S. aureus.
Compound 6a: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Pyridazinone-piperazine, antipyrine core Phenylpiperazine, antipyrine Not specified Piperazine improves solubility; antipyrine core may modulate cyclooxygenase activity.

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (NO₂, Cl): Enhance kinase inhibition (e.g., VEGFR-2 IC₅₀ = 0.89 µM for nitro analog ) but may reduce solubility. Electron-Donating Groups (Ethoxy): Improve metabolic stability and solubility (e.g., PB8’s 55% yield and favorable ADME properties ). Halogens (F, Cl): Fluorine increases CNS penetration (e.g., PB9’s anticonvulsant activity ), while chlorine enhances antimicrobial potency .

Core Modifications: Pyridazinone vs. Thiazolidinedione: Pyridazinone derivatives (target compound) are less studied for kinase inhibition compared to thiazolidinedione-containing analogs (PB8, GB1), which show strong histone-binding and antimicrobial effects . Pyrazole vs. Triazole/Tetrazole: Pyrazole substituents (target compound) may offer selectivity for inflammatory targets, while triazole/tetrazole analogs (e.g., 5a–m ) are prioritized for anticonvulsant activity.

Synthetic Accessibility: The target compound’s pyridazinone-pyrazole structure requires multi-step synthesis (e.g., nucleophilic substitution at position 3 of pyridazinone), whereas thiazolidinedione analogs (PB8) are synthesized via Knoevenagel condensation .

Biological Target Diversity :

  • While the target compound’s primary activity remains under investigation, analogs demonstrate varied applications: anticancer (VEGFR-2 inhibition ), antimicrobial (MIC = 2 µg/mL ), and CNS modulation (anticonvulsant ED₅₀ = 18 mg/kg ).

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a benzothiazole core (with an ethoxy substituent at position 6), a pyridazinone ring (substituted with a pyrazol-1-yl group at position 3), and an acetamide linker . These moieties contribute to:

  • Benzothiazole : Known for antimicrobial and anticancer activities due to its planar aromatic structure, which facilitates intercalation with biomolecules .
  • Pyridazinone : The 6-oxo group enhances hydrogen-bonding potential, while the pyrazol-1-yl substituent introduces steric and electronic effects that modulate target interactions .
  • Ethoxy group : Improves solubility and bioavailability compared to bulkier substituents .

Q. What synthetic methodologies are recommended for this compound?

A typical multi-step synthesis involves:

Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with chloroacetone under reflux in ethanol .

Pyridazinone synthesis : Coupling of maleic anhydride with hydrazine derivatives, followed by functionalization with pyrazole via nucleophilic substitution (e.g., using Pd-catalyzed cross-coupling) .

Acetamide linkage : Reacting the benzothiazole amine with a pyridazinone-activated ester (e.g., using EDC/HOBt in DMF) .
Key optimization parameters : Solvent polarity (DMF > THF), temperature (60–80°C), and catalyst loading (5–10% Pd) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Enzyme inhibition : Test against human leukocyte elastase or cyclooxygenase-2 (COX-2) using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Receptor binding : Radioligand displacement assays for GPCRs or kinase targets (e.g., EGFR) .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays be resolved?

Contradictions may arise from:

  • Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme kinetics. Standardize buffers and limit DMSO to <1% .
  • Orthogonal validation : Confirm results with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural analysis : Perform X-ray crystallography or molecular docking to identify binding pose discrepancies caused by pyrazol-1-yl conformational flexibility .

Q. What strategies optimize the synthetic yield of the pyridazine core under varying catalytic conditions?

Factor Optimization Approach Reference
Catalyst screeningTest Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling with pyrazole boronic acids
Solvent effectsCompare polar aprotic (DMF, DMSO) vs. ethers (THF) for cyclization steps
Temperature controlUse microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 12 hr)

Q. How do electronic effects of substituents on the pyridazine ring influence binding affinity?

  • Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity of the pyridazinone ring, enhancing hydrogen-bond acceptor strength with catalytic serine residues in enzymes .
  • Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce target engagement due to steric hindrance. Quantify using Hammett σ values (ρ = +0.8 for COX-2 inhibition) .
  • Pyrazole orientation : The 1H-pyrazol-1-yl group’s tautomeric equilibrium (1H vs. 2H) affects π-π stacking with aromatic residues (e.g., Tyr-385 in COX-2) .

Data Contradiction Analysis

Example : Discrepancies in cytotoxicity data across cell lines.

  • Hypothesis : Differential expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP3A4) .
  • Resolution :
    • Co-administer pump inhibitors (e.g., verapamil) to assess efflux effects.
    • Perform metabolomic profiling (LC-MS) to identify active metabolites.
    • Validate with 3D tumor spheroid models to mimic in vivo heterogeneity .

Methodological Recommendations

  • Structural characterization : Use 2D NMR (¹H-¹³C HSQC) to resolve pyridazinone tautomerism and NOESY for spatial arrangement of the pyrazole .
  • Reaction monitoring : Employ in situ FTIR to track carbonyl intermediates during amide bond formation .

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